molecular formula C9H8ClNO6S B3374201 5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid CAS No. 1017464-69-5

5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid

Cat. No.: B3374201
CAS No.: 1017464-69-5
M. Wt: 293.68 g/mol
InChI Key: WLABESAFBRLIJN-UHFFFAOYSA-N
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Description

5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid is a useful research compound. Its molecular formula is C9H8ClNO6S and its molecular weight is 293.68 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(carboxymethylsulfamoyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO6S/c10-7-2-1-5(3-6(7)9(14)15)18(16,17)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLABESAFBRLIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Perspectives and Discovery of Sulfonamide Based Compounds

The journey of sulfonamide-based compounds began in the early 20th century, marking a pivotal moment in the history of medicine. wikipedia.orgresearchgate.nethekint.org The first breakthrough came in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, by the German physician and researcher Gerhard Domagk. wikipedia.orgresearchgate.netnih.gov Domagk's experiments revealed Prontosil's remarkable ability to combat bacterial infections in mice, a discovery that would later earn him the Nobel Prize. hekint.orgnih.gov

Subsequent research by Ernest Fourneau in 1936 unveiled that Prontosil was, in fact, a prodrug. openaccesspub.org In the body, it is metabolized into its active form, sulfanilamide (B372717). openaccesspub.org This revelation sparked a wave of research, leading to the synthesis of thousands of sulfanilamide derivatives. wikipedia.org These efforts produced a range of "sulfa drugs" with improved efficacy and a broader spectrum of activity against various bacterial pathogens. wikipedia.orgopenaccesspub.org The development of compounds like sulfapyridine (B1682706) for pneumonia, sulfacetamide (B1682645) for urinary tract infections, and sulfathiazole, widely used during World War II, solidified the role of sulfonamides as the first broadly effective systemic antibacterial agents, paving the way for the antibiotic revolution. wikipedia.orgopenaccesspub.org

Beyond their antibacterial properties, the therapeutic potential of sulfonamides expanded into other areas of medicine. In the 1940s and 1950s, researchers discovered that certain sulfonamide derivatives exhibited hypoglycemic effects, leading to the development of the first sulfonylurea drugs for the treatment of diabetes, such as carbutamide (B1668437) and later tolbutamide. openaccesspub.org This demonstrated the versatility of the sulfonamide scaffold and its capacity to be modified to target a wide array of biological processes. ajchem-b.comresearchgate.net

Rationale for Research on 5 Carboxymethyl Sulfamoyl 2 Chlorobenzoic Acid Analogues

The rationale for investigating analogues of 5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid is rooted in the pursuit of targeted therapies with high specificity and potency. A significant area of focus for this class of compounds is their interaction with lysophosphatidic acid (LPA) receptors, particularly the LPA2 subtype. nih.gov LPA is a signaling lipid that influences a multitude of physiological and pathological processes, including cell survival, proliferation, and migration, through its interaction with a family of G protein-coupled receptors (GPCRs). nih.govnih.gov

The LPA2 receptor, specifically, is known to mediate anti-apoptotic and mucosal barrier-protective effects, making it an attractive target for therapeutic intervention in various conditions. nih.gov The development of specific agonists for the LPA2 receptor could offer new treatment options for diseases characterized by excessive cell death or compromised mucosal integrity. nih.gov

Research into sulfamoyl benzoic acid (SBA) analogues, including derivatives of this compound, has been driven by the goal of creating potent and selective LPA2 receptor agonists. nih.gov By systematically modifying the chemical structure of the parent compound, researchers aim to enhance its binding affinity and activation of the LPA2 receptor while minimizing off-target effects on other LPA receptor subtypes. nih.govresearchgate.net This medicinal chemistry approach, often guided by computational modeling, allows for the rational design of molecules with optimized pharmacological profiles. nih.gov The isosteric replacement of certain chemical groups within the molecule, for instance, has been a strategy to improve potency and selectivity. nih.gov

Overview of Current Research Landscape and Gaps

The current research landscape surrounding sulfamoyl benzoic acid derivatives is dynamic, with a significant focus on their role as modulators of LPA receptors. The scientific community is actively exploring both agonists and antagonists of these receptors for a range of therapeutic applications. nih.govnih.gov The link between dysregulated LPA signaling and pathologies such as cancer, fibrosis, and inflammatory conditions has spurred the development of novel LPA receptor modulators. nih.govnih.govnih.gov

While progress has been made in developing LPA receptor agonists, a notable gap in the research is the availability of highly selective compounds for each LPA receptor subtype. nih.gov Many existing agonists and antagonists exhibit cross-reactivity with multiple LPA receptors, which can lead to unintended side effects and complicate their therapeutic use. nih.govmdpi.comresearchgate.net Therefore, a primary challenge and area of active investigation is the design of subtype-specific LPA receptor modulators.

Furthermore, while much of the research has focused on the therapeutic potential of LPA receptor antagonists in cancer, the exploration of specific LPA2 receptor agonists for their protective effects is a growing field. nih.govnih.gov There is a need for more extensive preclinical studies to fully understand the therapeutic window and long-term effects of activating the LPA2 receptor. The development of potent and selective LPA2 antagonists is also an area of interest for conditions where LPA2 signaling may be detrimental. acs.org Recent studies have also explored the use of sulfamoylbenzoic acid derivatives in other fields, such as in the development of perovskite solar cells, highlighting the diverse applications of this chemical scaffold. acs.orgnih.govresearchgate.net

Research Objectives and Scope for 5 Carboxymethyl Sulfamoyl 2 Chlorobenzoic Acid Investigations

Established Synthetic Routes for this compound

Starting Materials and Precursors

The primary starting material for the synthesis of this compound is 2-chlorobenzoic acid . This compound serves as the foundational scaffold upon which the sulfamoyl and carboxymethyl moieties are introduced. Another key precursor is chlorosulfonic acid , which is used in the initial electrophilic aromatic substitution reaction to introduce the chlorosulfonyl group. The carboxymethyl component is typically introduced using glycine (B1666218) (aminoacetic acid).

A crucial intermediate in this synthetic pathway is 2-chloro-5-(chlorosulfonyl)benzoic acid . This compound is formed by the reaction of 2-chlorobenzoic acid with chlorosulfonic acid and serves as the immediate precursor for the introduction of the sulfamoyl group.

Key Reaction Steps and Conditions

The synthesis of this compound can be broadly divided into two key reaction steps:

Chlorosulfonylation of 2-chlorobenzoic acid: This initial step involves the reaction of 2-chlorobenzoic acid with an excess of chlorosulfonic acid. The reaction is typically carried out at elevated temperatures, for instance, by heating the mixture for several hours. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, predominantly at the 5-position due to the directing effects of the existing chloro and carboxylic acid groups. The resulting product is 2-chloro-5-(chlorosulfonyl)benzoic acid.

Sulfamoylation with Glycine: The second key step is the reaction of the intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid, with glycine. This reaction is a nucleophilic substitution at the sulfonyl chloride, where the amino group of glycine attacks the sulfur atom, displacing the chloride. This forms the sulfonamide bond and introduces the carboxymethyl moiety. The reaction is typically carried out in an aqueous medium under basic conditions to deprotonate the amino group of glycine, thereby increasing its nucleophilicity.

Yield Optimization and Purity Assessment Methods

Optimizing the yield and ensuring the purity of this compound are critical for its potential applications. Several methods can be employed to achieve these goals:

Yield Optimization:

Control of Reaction Temperature: Careful control of the temperature during both the chlorosulfonylation and sulfamoylation steps is crucial to minimize the formation of side products.

Stoichiometry of Reactants: Adjusting the molar ratios of the reactants, such as the excess of chlorosulfonic acid in the first step, can drive the reaction to completion and improve the yield of the desired intermediate.

Catalysts: While not explicitly detailed for this specific synthesis in the provided context, the use of catalysts in similar sulfonamide formations can sometimes enhance reaction rates and yields.

pH Control: Maintaining an appropriate pH during the sulfamoylation step is essential for the reactivity of glycine and to prevent unwanted side reactions.

Purity Assessment Methods:

Recrystallization: This is a common and effective technique for purifying the final product and its intermediates. The choice of solvent is critical for obtaining high-purity crystals.

Chromatography: Techniques such as column chromatography can be used to separate the desired product from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a powerful analytical tool for assessing the purity of the final compound and for the analysis of related aromatic sulfonic acids.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are invaluable for confirming the structure of the synthesized compound and identifying any impurities.

Design and Synthesis of Novel this compound Derivatives

The structural framework of this compound offers several sites for modification to generate novel derivatives with tailored properties. The design of these new molecules is often guided by rational design principles.

Rational Design Principles for Structural Modification

Rational drug design principles can be applied to guide the modification of this compound. This involves a deep understanding of the structure-activity relationship (SAR), where specific structural features of the molecule are correlated with its biological activity or physicochemical properties. Key principles include:

Isosteric and Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties can lead to derivatives with improved characteristics. For instance, the carboxylic acid could be replaced with other acidic bioisosteres.

Pharmacophore Modification: Identifying the key structural features (the pharmacophore) responsible for a desired interaction and modifying other parts of the molecule to enhance these interactions or improve pharmacokinetic properties.

Modulation of Physicochemical Properties: Modifications can be made to alter properties such as lipophilicity, solubility, and metabolic stability. For example, introducing or modifying alkyl or aryl groups can impact these characteristics.

Derivatization at the Carboxymethyl Moiety

The carboxymethyl moiety, -CH₂COOH, is a prime target for derivatization due to the reactivity of the carboxylic acid group. Common modifications include:

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol in the presence of an acid catalyst. This modification can increase the lipophilicity of the molecule. A variety of esters can be synthesized by using different alcohols (e.g., methanol, ethanol, propanol).

Amidation: The carboxylic acid can be converted to an amide by reacting it with an amine. This can be achieved by first activating the carboxylic acid (e.g., by converting it to an acid chloride or using a coupling agent) and then reacting it with a primary or secondary amine. This introduces a wide range of possible substituents depending on the amine used.

These derivatization strategies allow for the fine-tuning of the molecule's properties and are a key approach in the exploration of novel analogues of this compound.

Derivatization at the Sulfamoyl Group

The sulfamoyl group of this compound offers a prime site for chemical modification, allowing for the synthesis of a diverse library of analogues. The nitrogen atom of the sulfamoyl moiety can be functionalized through various reactions, including N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The introduction of alkyl groups onto the sulfamoyl nitrogen can be achieved through reactions with alkyl halides. These reactions are typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent can significantly influence the reaction's efficiency.

ReactantReagentConditionsProduct
This compoundAlkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, CH₃CN)N-alkyl-5-[(carboxymethyl)sulfamoyl]-2-chlorobenzoic acid

N-Acylation: Acyl groups can be introduced at the sulfamoyl nitrogen by reacting the parent compound with acyl chlorides or anhydrides. This reaction is often facilitated by a base, such as pyridine (B92270) or triethylamine, which acts as a nucleophilic catalyst and an acid scavenger. researchgate.net Bismuth(III) salts have also been reported as efficient catalysts for the N-acylation of sulfonamides. researchgate.net

ReactantReagentConditionsProduct
This compoundAcyl chloride (e.g., acetyl chloride, benzoyl chloride)Base (e.g., pyridine, triethylamine), Solvent (e.g., DCM, THF)N-acyl-5-[(carboxymethyl)sulfamoyl]-2-chlorobenzoic acid

N-Arylation: The formation of an N-aryl bond at the sulfonamide nitrogen can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with arylboronic acids (Chan-Lam coupling) or aryl halides (Buchwald-Hartwig amination). These methods provide access to a wide range of N-aryl derivatives with diverse electronic and steric properties. acs.orgnih.gov

ReactantReagentCatalyst SystemProduct
This compoundArylboronic acidCu(OAc)₂, base, solventN-aryl-5-[(carboxymethyl)sulfamoyl]-2-chlorobenzoic acid
This compoundAryl halidePalladium catalyst, ligand, base, solventN-aryl-5-[(carboxymethyl)sulfamoyl]-2-chlorobenzoic acid

Modifications to the Chlorobenzoic Acid Core

The 2-chlorobenzoic acid scaffold of the target molecule presents multiple opportunities for structural modification, primarily through reactions targeting the chlorine substituent and the aromatic ring itself. Modern cross-coupling reactions are powerful tools for achieving these transformations.

Suzuki Coupling: The chlorine atom at the 2-position can be replaced with a variety of aryl or vinyl groups through the Suzuki cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of the aryl chloride with a boronic acid or ester. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of the chlorobenzoic acid core at positions ortho or para to the existing substituents, provided a suitable leaving group is present. This palladium-catalyzed reaction couples the aryl halide with an alkene. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: The chlorine atom can also be substituted with a variety of nitrogen-containing functional groups via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a wide range of amines, amides, and carbamates. wikipedia.orglibretexts.org

Reaction TypeReactantCoupling PartnerCatalyst SystemProduct
Suzuki CouplingThis compoundArylboronic acidPd catalyst, ligand, base2-Aryl-5-[(carboxymethyl)sulfamoyl]benzoic acid
Heck ReactionThis compoundAlkenePd catalyst, base2-Alkenyl-5-[(carboxymethyl)sulfamoyl]benzoic acid
Buchwald-Hartwig AminationThis compoundAminePd catalyst, ligand, base2-Amino-5-[(carboxymethyl)sulfamoyl]benzoic acid

Stereoselective Synthesis Approaches for Chiral Analogues

The introduction of chirality into analogues of this compound can be achieved through several stereoselective synthetic strategies. These approaches are critical for investigating the three-dimensional structure-activity relationships of these compounds.

One key strategy involves the use of chiral starting materials. For instance, instead of glycine, a chiral amino acid could be reacted with 2-chloro-5-(chlorosulfonyl)benzoic acid to introduce a stereocenter in the side chain. The inherent chirality of the amino acid would direct the formation of a specific enantiomer of the product.

Another approach is the use of chiral catalysts in the derivatization steps. For example, asymmetric N-alkylation of the sulfamoyl group can be achieved using a chiral phase-transfer catalyst, leading to the formation of enantiomerically enriched N-alkylated products. rice.edunih.gov Similarly, the development of chiral ligands for palladium-catalyzed cross-coupling reactions allows for the atroposelective synthesis of axially chiral biaryl derivatives.

Biocatalysis offers a powerful tool for stereoselective synthesis. Enzymes, such as hydrolases and oxidoreductases, can be employed to resolve racemic mixtures of intermediates or to catalyze enantioselective transformations, yielding chiral products with high optical purity.

ApproachDescriptionExample
Chiral Starting MaterialsUse of enantiomerically pure starting materials to introduce stereocenters.Reaction of 2-chloro-5-(chlorosulfonyl)benzoic acid with a chiral amino acid (e.g., L-alanine).
Chiral CatalystsEmployment of chiral catalysts to induce stereoselectivity in a reaction.Asymmetric N-alkylation of the sulfonamide using a chiral phase-transfer catalyst.
BiocatalysisUtilization of enzymes for enantioselective synthesis or resolution.Enzymatic resolution of a racemic intermediate in the synthetic pathway.

Green Chemistry Principles in the Synthesis of this compound and Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for minimizing the environmental impact of their production. Key areas of focus include the use of greener solvents, the development of catalyst-free or reusable catalyst systems, and the improvement of atom economy.

The use of water as a solvent for the synthesis of sulfonamides has been explored as a green alternative to volatile organic compounds (VOCs). researchgate.net Reactions in aqueous media can often be performed under mild conditions and may simplify product isolation. Ionic liquids and deep eutectic solvents (DESs) are also gaining attention as environmentally benign reaction media for sulfonamide synthesis. nih.govresearchgate.netnih.gov These solvents are non-volatile, thermally stable, and can often be recycled, reducing waste generation. researchgate.netuniba.it

The development of catalyst-free synthetic methods or the use of highly efficient and recyclable catalysts aligns with the principles of green chemistry. For instance, some sulfonamide syntheses can be carried out under catalyst-free conditions, while others utilize heterogeneous catalysts that can be easily separated from the reaction mixture and reused.

Improving the atom economy of the synthetic route is another important aspect. This involves designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

Green Chemistry PrincipleApplication in Synthesis
Use of Greener SolventsEmploying water, ionic liquids, or deep eutectic solvents as reaction media. researchgate.netnih.govresearchgate.netnih.govuniba.it
Catalyst EfficiencyDeveloping catalyst-free reactions or using recyclable heterogeneous catalysts.
Atom EconomyDesigning synthetic routes that maximize the incorporation of starting materials into the final product.

Computational Chemistry in Synthetic Strategy Development

Computational chemistry plays an increasingly important role in the development of synthetic strategies for complex molecules like this compound. Molecular modeling and quantum mechanical calculations can provide valuable insights into reaction mechanisms, predict the reactivity of different functional groups, and guide the design of more efficient and selective synthetic routes. nih.govnih.govopenaccesspub.org

Density Functional Theory (DFT) calculations can be used to model the transition states of key reaction steps, such as the reaction between a sulfonyl chloride and an amine. nih.gov This information can help in understanding the factors that control the reaction rate and selectivity, and in optimizing reaction conditions. For example, computational studies can elucidate the role of the solvent and catalyst in facilitating the reaction.

Molecular modeling can also be used to predict the properties of different derivatives of this compound. By calculating parameters such as molecular geometry, electronic properties, and lipophilicity, it is possible to screen virtual libraries of compounds and prioritize the synthesis of those with the most promising characteristics. This in silico approach can significantly accelerate the drug discovery and development process by focusing experimental efforts on the most promising candidates. nih.gov

Computational MethodApplication in Synthesis
Density Functional Theory (DFT)Modeling reaction mechanisms and transition states to optimize reaction conditions. nih.gov
Molecular ModelingPredicting the properties of derivatives to guide the design of new compounds. nih.govopenaccesspub.org
Virtual ScreeningIn silico screening of compound libraries to identify promising synthetic targets.

Identification of Molecular Targets for this compound

The identification of molecular targets is a critical first step in understanding the biological activity of a compound. This involves a series of in vitro studies to determine how the compound interacts with specific biological molecules.

Enzyme Inhibition/Activation Studies (e.g., Carbonic Anhydrase, specific transporters)

Given the structural similarity of this compound to known diuretic compounds, a primary area of investigation would be its effect on enzymes such as carbonic anhydrases and specific ion transporters. Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. wikipedia.orgnih.gov Inhibition of these enzymes can have significant physiological effects.

A hypothetical study could assess the inhibitory activity of this compound against various carbonic anhydrase isoforms. The results of such a study could be presented in a table format, as shown below.

Carbonic Anhydrase IsoformIC₅₀ (nM) for this compound
CA IData not available
CA IIData not available
CA IVData not available
CA IXData not available
CA XIIData not available

IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Similarly, studies on its interaction with specific transporters, such as the Na-K-Cl cotransporter, would be essential to understand its potential diuretic or other transport-related effects.

Receptor Binding Assays

To determine if this compound interacts with specific cellular receptors, a panel of receptor binding assays would be conducted. These assays measure the affinity of a compound for a variety of receptors, providing insights into its potential signaling pathways.

A sample data table from such a hypothetical study is presented below.

Receptor TargetBinding Affinity (Kᵢ, nM)Percent Inhibition at 10 µM
Adrenergic Receptor α₁Data not availableData not available
Adrenergic Receptor β₂Data not availableData not available
Dopamine Receptor D₂Data not availableData not available
Serotonin Receptor 5-HT₂ₐData not availableData not available

Kᵢ is the inhibition constant for a ligand, representing its affinity for a receptor.

Protein-Ligand Interaction Studies

To understand the specific molecular interactions between this compound and its potential protein targets, techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be employed. These methods provide high-resolution structural information about the binding mode of the compound within the protein's active or allosteric sites. Computational modeling and docking studies could also be used to predict and analyze these interactions.

Cellular Pathway Modulation by this compound

Following the identification of molecular targets, the next step is to investigate how the compound affects cellular pathways. This involves cell-based assays to monitor changes in signaling cascades and gene expression.

Signal Transduction Pathway Analysis (e.g., cAMP, MAPK)

Signal transduction pathways, such as the cyclic AMP (cAMP) and mitogen-activated protein kinase (MAPK) pathways, are crucial for regulating various cellular processes. Assays measuring the levels of key signaling molecules, like cAMP, or the phosphorylation status of proteins in the MAPK cascade (e.g., ERK, JNK, p38) would reveal the compound's impact on these pathways.

A hypothetical data table illustrating the effect on a signaling pathway is shown below.

Cell LineTreatmentp-ERK Level (Fold Change vs. Control)
HEK2931 µM this compoundData not available
HeLa1 µM this compoundData not available

Gene Expression Profiling (Transcriptomics)

To obtain a comprehensive view of the cellular response to this compound, gene expression profiling using techniques like microarray or RNA sequencing (RNA-Seq) would be performed. genome.gov This would identify genes that are significantly up- or down-regulated in response to the compound, providing insights into the biological processes it modulates.

A summary of hypothetical transcriptomics data could be presented as follows.

Treatment GroupNumber of Upregulated Genes (>2-fold)Number of Downregulated Genes (<-2-fold)Top 3 Affected Pathways
This compound (10 µM)Data not availableData not availableData not available

Proteomic Analysis of Cellular Responses

While direct proteomic studies on cells treated with this compound are not currently available in the public domain, the broader class of sulfonamide and benzoic acid derivatives has been investigated, offering potential insights into the cellular pathways that might be affected by this compound. Proteomic approaches, which provide a large-scale analysis of proteins, are invaluable for identifying molecular targets and understanding the cellular response to therapeutic agents.

For instance, studies on other sulfonamides have revealed significant alterations in protein expression related to crucial cellular processes. A proteomic analysis of Arabidopsis thaliana roots exposed to the sulfonamide antibiotic sulfadiazine (B1682646) identified 48 differentially abundant proteins. These proteins were primarily involved in stress/stimuli responses, transcription and translation, metabolism, and transport. Notably, there was an upregulation of peroxidases, suggesting an induction of oxidative stress, and pathway analysis indicated an increase in phenylpropanoid biosynthesis. While this study was conducted in a plant model, it highlights the potential of sulfonamides to elicit a complex cellular stress response.

In a different context, the impact of endogenous benzoic acid on the proteome of fermented goat milk was investigated. This study revealed that benzoic acid could reduce the levels of key enzymes such as glutamate (B1630785) decarboxylase 1, α-lactalbumin, and β-galactosidase, thereby affecting the nutritional quality by altering metabolic pathways. Although this is not a study of a therapeutic intervention in mammalian cells, it demonstrates that benzoic acid derivatives can modulate protein expression and enzymatic activity.

Given the structure of this compound, which combines a sulfonamide and a benzoic acid moiety, it is plausible that its introduction to mammalian cells could lead to changes in proteins involved in cellular stress, metabolism, and signaling pathways. Future proteomic studies, likely employing techniques such as mass spectrometry-based quantitative proteomics, would be essential to elucidate the specific protein networks modulated by this compound, thereby uncovering its precise mechanism of action. A hypothetical proteomic workflow could involve treating cancer cell lines with the compound and comparing the protein expression profiles against untreated controls to identify up- or down-regulated proteins, which could then be mapped to specific signaling or metabolic pathways.

Potential Protein Classes Affected Anticipated Cellular Response Example from Related Compounds
Stress-response proteinsInduction of oxidative stress pathwaysUpregulation of peroxidases by sulfadiazine
Metabolic enzymesAlteration of key metabolic pathwaysReduction of metabolic enzymes by benzoic acid
Signaling pathway componentsModulation of cell growth and proliferation signals-

Subcellular Localization and Compartmentalization Studies

The subcellular localization of a drug is a critical determinant of its pharmacological activity, as it must reach its molecular target in a sufficient concentration to exert its effect. There are currently no published studies that have specifically determined the subcellular distribution of this compound. However, based on its physicochemical properties, we can infer its likely compartmentalization within the cell.

The compound possesses a carboxylic acid group, which is typically ionized at physiological pH, rendering the molecule more hydrophilic. The cellular uptake and distribution of small molecules are significantly influenced by factors such as lipophilicity, charge, and the presence of specific transporters. Generally, small molecules can cross cellular membranes via passive diffusion if they are sufficiently lipophilic, or through carrier-mediated transport if they are more polar.

The presence of the carboxylic acid moiety in this compound suggests that its passive diffusion across the lipid bilayer of the plasma membrane and organellar membranes might be limited. The intracellular pH gradients could play a role in its distribution; for instance, weakly acidic compounds can accumulate in compartments with a more alkaline pH.

Experimental approaches to determine the subcellular localization of this compound would likely involve techniques such as subcellular fractionation followed by quantification in each fraction (e.g., nucleus, mitochondria, cytosol), or imaging techniques like confocal microscopy. For the latter, the molecule would need to be intrinsically fluorescent or tagged with a fluorescent probe, with the caveat that such a tag could alter its distribution.

Given that many sulfonamide-based drugs target intracellular enzymes, it is probable that this compound is distributed within the cytoplasm. Depending on the presence of specific transporters, it might also accumulate in certain organelles. For example, some studies have noted the nuclear localization of certain aromatic sulfonamides that inhibit carbonic anhydrase IX, suggesting that subcellular compartmentalization can be highly specific.

Computational Biology and Molecular Docking Simulations

Computational approaches are instrumental in predicting and understanding the interactions between a small molecule and its potential protein targets. For this compound, while specific docking studies are not publicly available, extensive research on structurally similar compounds provides a strong foundation for predicting its binding behavior.

Ligand-Protein Docking Studies

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein's active site. For compounds containing the sulfamoylbenzoic acid scaffold, these studies have been crucial in rationalizing their biological activity. For example, docking studies of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives with α-glucosidase and α-amylase revealed key interactions within the enzyme active sites, primarily through hydrogen bonding and pi-stacking, which correlated with their in vitro inhibitory activity. nih.gov

Similarly, sulfamoyl benzoic acid analogues designed as agonists for the LPA2 receptor were analyzed using computational docking to understand their structure-activity relationship. nih.gov These studies highlight the importance of the sulfonamide and carboxylic acid groups in forming hydrogen bonds and electrostatic interactions with receptor residues. Given the structural features of this compound, it is anticipated that the carboxymethyl group and the sulfamoyl moiety would be key pharmacophores involved in hydrogen bonding with target proteins, while the chlorobenzoic acid ring could engage in hydrophobic and pi-stacking interactions.

Potential Protein Target Class Key Interacting Moieties of the Compound Types of Predicted Interactions
KinasesSulfamoyl group, Carboxylic acidHydrogen bonding, Electrostatic interactions
ProteasesChlorobenzoic acid ringHydrophobic interactions, Pi-stacking
ReceptorsCarboxymethyl groupHydrogen bonding

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the interactions than static docking poses. MD simulations of sulfonamide derivatives with various protein targets have been used to assess the stability of the docked conformation and to identify key residues involved in sustained binding. For instance, MD simulations of novel sulfonamide derivatives as inhibitors of the BRD4 protein confirmed the stability of the ligand-protein complexes over the simulation trajectory, supporting the initial docking results. nih.gov These simulations often reveal the importance of water molecules in mediating interactions and highlight the flexibility of both the ligand and the protein binding pocket.

Binding Free Energy Calculations

Binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, are used to estimate the strength of the interaction between a ligand and a protein. These calculations can help in ranking potential drug candidates and in understanding the energetic contributions of different types of interactions (e.g., electrostatic, van der Waals, solvation). For sulfonamide inhibitors of the P2X7 receptor, binding free energy calculations indicated an affinity comparable to that of known inhibitors, providing a quantitative measure of their potential efficacy. tandfonline.com

Mechanistic Link to Preclinical Efficacy Observations

The preclinical efficacy of a compound is fundamentally linked to its molecular mechanism of action. For the class of sulfamoylbenzoic acid derivatives, preclinical studies on related compounds have often demonstrated efficacy that can be rationalized by the mechanistic insights gained from computational and in vitro studies.

For example, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives showed potent in vitro inhibition of α-glucosidase and α-amylase, which was consistent with their molecular docking results. nih.gov This enzymatic inhibition is a well-established mechanism for controlling postprandial hyperglycemia, suggesting a direct link between the molecular-level interaction and the potential preclinical antidiabetic efficacy.

In another example, sulfamoyl benzoic acid analogues were designed as specific agonists of the LPA2 receptor, a target involved in anti-apoptotic and mucosal barrier-protective effects. Their subnanomolar activity in cell-based assays, supported by computational docking, points to their potential preclinical efficacy in conditions where LPA2 activation is beneficial, such as mitigating radiation-induced apoptosis. nih.gov

Furthermore, the anticancer potential of certain sulfonamide derivatives has been linked to their ability to inhibit key proteins in cancer progression, such as tubulin or specific kinases. In vitro cytotoxicity in cancer cell lines, a common preclinical measure, has been correlated with the compound's ability to bind to and inhibit its molecular target, as predicted by docking and confirmed by biochemical assays.

For this compound, its preclinical efficacy would likely be a consequence of its interaction with one or more specific protein targets. The mechanistic investigations, particularly computational modeling, suggest that it has the potential to bind to enzymes or receptors through a combination of hydrogen bonding, electrostatic, and hydrophobic interactions. The ultimate preclinical efficacy would depend on the biological function of its target(s) and the downstream cellular consequences of modulating their activity.

Preclinical Pharmacological Evaluation

In Vitro Biological Activity Profiling

The in vitro assessment of 5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid involved a series of assays to determine its efficacy, selectivity, and mechanism of action at a cellular and molecular level.

Enzyme Assays and Half-maximal Inhibitory Concentration (IC50) Determination

Information regarding enzymatic inhibition and specific IC50 values for this compound is not available in the reviewed scientific literature.

Receptor Affinity and Efficacy Studies

Detailed studies on the receptor binding affinity and functional efficacy of this compound have not been reported in the accessible scientific domain.

Species Comparability in In Vitro Systems

There is no available data from in vitro studies comparing the activity of this compound across different species.

In Vivo Efficacy Studies in Animal Models of Disease

The evaluation of a compound's therapeutic effect in a living organism is a critical component of preclinical assessment.

Selection and Validation of Relevant Animal Models

Specific details regarding the selection and validation of animal models for the in vivo efficacy testing of this compound are not described in the current body of scientific literature.

Preclinical Data for this compound Not Publicly Available

Consequently, it is not possible to provide a detailed article on the preclinical evaluation of this compound as per the requested outline. Information regarding its metabolic stability in hepatic microsomes and hepatocytes, as well as its plasma protein binding, remains unpublished or part of proprietary research.

Scientific governing bodies and pharmaceutical research institutions conduct extensive preclinical evaluations to understand the pharmacological and pharmacokinetic profiles of new chemical entities. These studies are fundamental to drug discovery and development. However, the results of such investigations, particularly for specific compounds that may be in the early stages of research, are often not publicly disclosed until they are published in peer-reviewed journals or presented at scientific conferences.

For progress on the preclinical profile of this compound, monitoring future scientific publications and patent literature is recommended.

Preclinical Pharmacokinetic (PK) Characterization

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Permeability Assays (e.g., Caco-2, PAMPA)

No studies detailing the permeability of this compound using Caco-2, PAMPA, or other in vitro models were identified. Such assays are crucial in preclinical development to predict the oral absorption of a drug candidate. The Caco-2 cell permeability assay, for instance, provides insights into both passive diffusion and active transport mechanisms across the intestinal epithelium. nih.govresearchgate.net The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative that specifically assesses passive permeability.

In Vivo Pharmacokinetics in Animal Species (e.g., Rodents, Canines)

No in vivo pharmacokinetic data for this compound in any animal species, including rodents or canines, was found in the public domain. Pharmacokinetic studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

Oral Bioavailability

Data regarding the oral bioavailability of this compound in any animal model is not available. Oral bioavailability is a key parameter that determines the fraction of an orally administered drug that reaches the systemic circulation.

Clearance and Volume of Distribution

Information on the clearance and volume of distribution of this compound in preclinical species is not available. Clearance describes the rate at which a drug is eliminated from the body, while the volume of distribution provides an indication of the extent of its distribution into the tissues. msdvetmanual.comvin.com

Half-Life Determination

The elimination half-life of this compound in any animal model has not been reported. The half-life is a critical parameter for determining the dosing interval of a drug.

Tissue Distribution Studies

No studies on the tissue distribution of this compound were found. Tissue distribution studies are conducted to understand how a drug distributes into various organs and tissues, which can provide insights into its potential sites of action and toxicity. bioivt.com

Preclinical Pharmacodynamic (PD) Characterization

The preclinical pharmacodynamic evaluation of this compound, also known as torsemide, has been instrumental in characterizing its diuretic and natriuretic effects. These studies, primarily conducted in animal models, have provided a foundational understanding of the compound's dose-response relationship and have enabled the development of predictive models for its pharmacological activity.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been a critical tool in elucidating the therapeutic potential of this compound. A significant body of preclinical research has been performed in canine models to define an effective dosage regimen based on the compound's diuretic and natriuretic properties.

In one comprehensive study, the PK/PD relationship of orally administered this compound was evaluated in healthy dogs. The study investigated a range of single and repeated doses and compared its effects to furosemide (B1674285). The primary pharmacodynamic endpoints measured were daily urine volume (diuresis) and sodium excretion (natriuresis).

The study revealed a clear dose-dependent increase in diuresis following administration of this compound. frontiersin.orgnih.govresearchgate.net A notable increase in average daily diuresis was observed, rising from a baseline of approximately 220 mL/day to 730 mL after the initial administration and reaching up to 1150 mL after ten consecutive days of treatment at the highest doses. frontiersin.orgnih.govresearchgate.net For doses up to 0.2 mg/kg/day, the diuretic effect remained consistent over time. However, at higher doses (≥0.3 mg/kg/day), a more variable and pronounced diuretic response was observed after repeated administration compared to the first day. frontiersin.orgnih.govresearchgate.net

A key finding from the PK/PD modeling was that the urinary excretion of this compound was a better predictor of its pharmacodynamic effects than its plasma concentration. frontiersin.orgnih.gov A direct response power model was used to characterize the relationship between the amount of the compound excreted in the urine and the resulting diuresis. researchgate.net For natriuresis, an indirect response model was employed, which included a modulator to account for the observed resistance mechanism. researchgate.net

These preclinical PK/PD models have been instrumental in simulating the dose-response relationship and in predicting the doses required to achieve a target diuretic effect. frontiersin.org For instance, a daily diuresis target for managing severe pulmonary edema was used to compute a specific dose for further clinical investigation. frontiersin.orgnih.gov

Interactive Data Table: Diuretic Effect of this compound in a Canine Model

Dose (mg/kg/day)Mean Daily Diuresis (mL/day) - Day 1Mean Daily Diuresis (mL/day) - Day 10
0 (Baseline)220220
0.1Data not specifiedData not specified
0.2Data not specifiedConsistent with Day 1
0.3Data not specifiedHigher than Day 1
0.47301150

Interactive Data Table: Natriuretic Effect of this compound in a Canine Model

Dose (mg/kg/day)Natriuresis Observation
≤ 0.3Peaked on Day 1, then decreased to near baseline values after Day 2.
0.4Peaked on Day 1, then decreased but stabilized at a value higher than baseline.

The primary pharmacological target of this compound is the Na-K-2Cl cotransporter (NKCC), a membrane protein located in the thick ascending limb of the loop of Henle in the kidneys. dvm360.comnih.govresearchgate.net Inhibition of this transporter is the fundamental mechanism driving the compound's diuretic and natriuretic effects. dvm360.comresearchgate.net Preclinical research, including structural biology studies, has provided insights into how this compound engages with its target.

Studies have demonstrated that this compound and other loop diuretics act as antagonists to both the renal-specific isoform, NKCC2, and the more ubiquitously expressed NKCC1. researchgate.netnih.gov The inhibition of NKCC2 is primarily responsible for the diuretic and antihypertensive actions of the drug. researchgate.netnih.gov

Cryo-electron microscopy studies on the human NKCC1 have revealed the structural basis for target engagement by loop diuretics, including this compound. nih.gov These studies show that the compound binds within an extracellular vestibule of the ion translocation pathway of the cotransporter. nih.gov This binding event physically obstructs the pathway, arresting the transporter in an outward-open conformation and thereby preventing the reabsorption of sodium, potassium, and chloride ions from the filtrate. nih.gov

Interestingly, these structural studies have also highlighted distinct modes of binding among different loop diuretics. While some, like furosemide and bumetanide, coordinate with a potassium ion within the binding site, this compound appears to encroach upon and displace the potassium ion from its binding site. nih.gov This detailed molecular interaction underscores a specific mechanism of target engagement.

The functional consequence of this target engagement is a significant increase in the urinary excretion of water and electrolytes, which has been extensively documented in preclinical animal models. frontiersin.orgnih.govresearchgate.net The dose-response relationship observed in these in vivo studies is a direct reflection of the degree of target engagement at the molecular level.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Quantification in Biological Matrices (Preclinical)

Chromatographic methods coupled with mass spectrometry are the cornerstone for the sensitive and selective quantification of 5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid in various preclinical biological samples, such as plasma, urine, and whole blood.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preferred bioanalytical technique for the quantification of this compound due to its high sensitivity, specificity, and throughput. nih.govresearchgate.netnih.gov Method development involves a systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Sample preparation is a critical step to remove endogenous interferences from biological matrices. Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.goviosrjournals.org For instance, LLE with ethyl acetate (B1210297) at an acidic pH has been effectively used to extract the compound from plasma. nih.gov SPE is also a robust option, particularly for complex matrices like urine. nih.gov

Chromatographic separation is typically achieved using reversed-phase columns, such as C18 or biphenyl (B1667301) columns. iosrjournals.orgphenomenex.com The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid), delivered in either an isocratic or gradient elution mode to ensure optimal separation from matrix components and metabolites. nih.govphenomenex.com

For detection, a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly employed. nih.govnih.gov Quantification is performed using selected reaction monitoring (SRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard (e.g., Furosemide-d5 or Diclofenac). nih.govnih.goviosrjournals.org

Method validation is performed according to regulatory guidelines to ensure the reliability of the analytical data. Key validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. nih.goviosrjournals.org Developed LC-MS/MS methods demonstrate linearity over wide concentration ranges (e.g., 0.1 to 50 µg/mL in urine or 2.5 to 1250 ng/mL in blood) with high accuracy and precision (relative error and coefficient of variation typically below 15%). nih.goviosrjournals.org

Table 1: Example of LC-MS/MS Method Parameters for Quantification in Human Plasma
ParameterConditionReference
Biological MatrixHuman Plasma nih.gov
Sample PreparationLiquid-Liquid Extraction with ethyl acetate at pH 1 nih.gov
LC ColumnShim-Pack GLC-CN nih.gov
Mobile PhaseAcetonitrile : 20 mM Ammonium Acetate (pH 7) (4:1, v/v) nih.gov
Flow Rate1.0 mL/min nih.gov
Ionization ModeNegative Atmospheric Pressure Chemical Ionization (APCI) nih.gov
Monitored Ions (m/z)329.2 (Furosemide) and 294.1 (Diclofenac IS) nih.gov
Linearity Range50 - 2,000 ng/mL nih.gov
Lower Limit of Detection (LOD)10 ng/mL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) offers an alternative for the analysis of this compound, though it is less commonly used than LC-MS/MS for routine quantification. nih.govscirp.org Due to the compound's polarity and low volatility, a derivatization step is mandatory to convert it into a more volatile and thermally stable form suitable for GC analysis. oup.comnih.gov

Methylation is the most common derivatization strategy. nih.govnih.gov This can be achieved through various methods, including extractive alkylation with reagents like methyl iodide or flash methylation via pyrolysis using agents such as trimethylanilinium hydroxide (B78521) (TMAH) directly in the GC injector. nih.govoup.comnih.gov

Following sample extraction and derivatization, the analyte is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase like SE-54. nih.gov The mass spectrometer, operating in electron ionization (EI) mode, is used for detection. Selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic mass fragment ions of the methylated derivative. nih.govoup.com For example, ions at m/z 81 and 372 have been monitored for the methylated form of the compound. nih.gov GC-MS methods have been validated with limits of quantitation reaching 10 ng/mL in plasma. nih.gov

Table 2: Example of GC-MS Method Parameters for Quantification in Plasma
ParameterConditionReference
Biological MatrixPlasma, Urine nih.gov
Sample PreparationAcidification followed by ethyl acetate extraction nih.gov
Derivatization AgentMethyl iodide nih.gov
GC ColumnFused-silica capillary column with SE-54 stationary phase nih.gov
Ionization ModeElectron Ionization (EI) oup.com
Detection ModeSelected Ion Monitoring (SIM) nih.gov
Monitored Ions (m/z)81 and 372 for methylated Furosemide (B1674285) nih.gov
Limit of Quantitation10 ng/mL (Plasma) nih.gov

Chiral Chromatography for Enantiomeric Separation

The molecule this compound is achiral, meaning it does not have enantiomers and is not optically active. Therefore, chiral chromatography for the purpose of enantiomeric separation is not applicable to this specific compound.

However, in the broader context of diuretic analysis, chiral chromatography is a vital technique. nih.govnih.gov Certain classes of diuretics, such as the thiazides, possess chiral centers and exist as enantiomers. nih.gov For these compounds, enantiomeric separation is crucial as different enantiomers can exhibit distinct pharmacological and toxicological properties. wvu.edu This separation is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.govnih.gov Pirkle-type and cellulose-based CSPs are commonly used to resolve the enantiomers of chiral diuretics, allowing for the study of their individual stereoselective disposition. nih.govnih.gov

Spectroscopic Methods for Characterization and Interaction Studies

Spectroscopic methods are fundamental for the structural confirmation and detailed characterization of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC) NMR experiments provide detailed information about the chemical environment of each atom in the molecule. nih.govdrugbank.com

The ¹H NMR spectrum reveals signals corresponding to the protons on the furan (B31954) ring, the benzene (B151609) ring, the methylene (B1212753) group, and the amine and carboxylic acid groups. chemicalbook.com Similarly, the ¹³C NMR spectrum shows distinct resonances for each of the 12 carbon atoms in the structure. nih.gov These spectra, along with their chemical shifts and coupling constants, serve as a definitive fingerprint for the compound's identity.

Furthermore, advanced solid-state NMR (ssNMR) techniques, often combined with computational methods like Gauge-Including Projector Augmented Wave (GIPAW) calculations, are used for conformational analysis. nih.govresearchgate.net These studies investigate the three-dimensional arrangement of the molecule in the solid state, including the orientation of the furan ring relative to the benzene ring and the intricate network of intermolecular hydrogen bonds that define its crystal packing. nih.govrsc.orgrsc.org Such analyses are critical for understanding the properties of different polymorphic forms of the compound. nih.gov

Table 3: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
Carboxylic Acid (COOH)~10-13 (broad)~167-170 nih.govdrugbank.com
Aromatic CH (Benzene ring)~7.2 - 8.2~118 - 140 nih.govdrugbank.com
Furan Ring CH~6.3 - 7.5~108 - 152 nih.govdrugbank.com
Methylene (CH₂)~4.5~40 nih.govdrugbank.com
Amine (NH)~6.9 (broad)- nih.gov
Sulfonamide (SO₂NH₂)~7.4 (broad)- nih.gov
Note: Chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Metabolite Identification (Preclinical)

Mass spectrometry, particularly when coupled with liquid chromatography, is the primary technique for identifying metabolites of this compound in preclinical studies. physiology.orgnih.govresearchgate.net High-resolution mass spectrometry (HRMS), using instruments like quadrupole time-of-flight (Q-TOF), provides accurate mass measurements that facilitate the determination of elemental compositions for both the parent drug and its metabolites. physiology.orgnih.gov

Preclinical metabolism studies, often conducted in rats, have identified several key metabolic pathways. nih.govresearchgate.net The main metabolite is often the glucuronide conjugate (furosemide glucuronide), formed by the conjugation of glucuronic acid to the carboxylic acid group. nih.govnih.gov Another significant metabolite is 4-chloro-5-sulfamoyl-anthranilic acid (CSA or Saluamine), which results from the cleavage of the furfuryl group (N-dealkylation). phenomenex.comresearchgate.net

Additionally, bioactivation of the furan ring can occur, leading to the formation of reactive intermediates. nih.gov In rats, this pathway can result in a glutathione (B108866) conjugate and a novel γ-ketocarboxylic acid metabolite. nih.gov The identification of these metabolites is achieved by comparing the mass spectra (including fragmentation patterns from MS/MS analysis) of the metabolites with that of the parent compound and by observing characteristic mass shifts corresponding to specific biotransformations (e.g., +176 Da for glucuronidation). nih.gov

Table 4: Major Preclinical Metabolites Identified by Mass Spectrometry
MetaboliteMetabolic PathwayReference
Furosemide glucuronidePhase II Conjugation (Glucuronidation) nih.govnih.gov
4-chloro-5-sulfamoyl-anthranilic acid (Saluamine)Phase I Oxidation (N-dealkylation) phenomenex.comresearchgate.net
Glutathione conjugatePhase II Conjugation (via reactive intermediate) nih.gov
γ-ketocarboxylic acid metabolitePhase I Oxidation (Furan ring bioactivation) nih.gov

X-ray Crystallography for Ligand-Protein Complexes

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of molecules and their complexes at an atomic level. In the context of this compound, this technique has been pivotal in understanding its binding mechanism to its primary protein target, Carbonic Anhydrase (CA).

Detailed structural studies have been conducted on the complex formed between this compound and Human Carbonic Anhydrase II (hCA II), a widespread isozyme. These studies reveal the precise interactions that govern the inhibitory activity of the compound. The sulfonamide group of the molecule is a key feature, coordinating directly to the catalytic zinc ion (Zn²⁺) present in the active site of hCA II. This interaction displaces the zinc-bound water molecule, which is crucial for the enzyme's catalytic hydration of carbon dioxide.

Further analysis of the crystal structures shows that the furosemide molecule is anchored within the active site through a network of hydrogen bonds and van der Waals interactions with various amino acid residues. For instance, the carboxyl group of the ligand forms hydrogen bonds with active site residues, further stabilizing the complex. The furan ring and the chlorinated benzene ring also engage in hydrophobic interactions within the active site cavity. These detailed structural insights are critical for structure-activity relationship (SAR) studies and for the rational design of new, potentially more potent or selective, carbonic anhydrase inhibitors. nih.gov

Two notable crystal structures of the hCA II in complex with this compound deposited in the Protein Data Bank (PDB) provide high-resolution data on these interactions.

PDB ID Protein Resolution (Å) R-Value Work R-Value Free Key Findings
6SG0 Human Carbonic Anhydrase II1.130.1260.145Provides an atomic-resolution view of the binding mode, highlighting the coordination of the sulfonamide group to the active site zinc ion.
1Z9Y Human Carbonic Anhydrase II1.660.1720.245Details the inhibitor's interactions within the active site, showing disordered binding for the ligand's tail, suggesting conformational flexibility.

Radiochemical Techniques for ADME Studies (Preclinical)

Radiochemical techniques are fundamental in preclinical research for determining the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a new chemical entity. These studies typically involve synthesizing a radiolabeled version of the compound, most commonly with Carbon-14 (¹⁴C) or Sulfur-35 (³⁵S), which allows for the sensitive and quantitative tracking of the compound and its metabolites in biological systems.

Preclinical ADME studies of radiolabeled this compound have been conducted in various animal models, including rats, dogs, and monkeys, to understand its disposition. nih.govnih.gov Following administration, the total radioactivity is measured in plasma, urine, feces, and bile to construct a comprehensive picture of the compound's fate.

Absorption and Distribution: Studies in rats with ¹⁴C-labeled furosemide have shown that the compound is highly bound to plasma proteins (97.4-98.4%). nih.gov Tissue distribution analysis one-hour post-administration revealed significant accumulation in the adrenals, lungs, and kidneys. nih.gov In dogs, studies with ³⁵S-furosemide indicated that approximately 50-60% of an oral dose is absorbed. nih.gov

Metabolism and Excretion: The primary routes of excretion are via urine and bile. In dogs and monkeys, over 80% of the radioactivity excreted in the urine was identified as the unchanged parent compound. nih.gov A known metabolite, 4-chloro-5-sulfamoyl-anthranilic acid (saluamine), was also identified. nih.gov Studies in rats demonstrated a significant biliary excretion pathway, which is, at least in part, an active transport process. nih.gov Hepatic clearance contributed approximately 20% to the total body clearance. nih.gov The bile of rats was found to contain the parent drug, the saluamine metabolite, and at least two other unidentified metabolites. nih.gov These findings are crucial for understanding the compound's clearance mechanisms and potential for drug-drug interactions at a preclinical stage.

Study Parameter Animal Model Radiolabel Key Findings Reference
Plasma Protein Binding Rat¹⁴C98.4% bound nih.gov
Tissue Distribution (1 hr post-dose) Rat¹⁴CHighest concentration ratios in Adrenals (10:1), Lung (4:1), Kidney (4:1) vs. Plasma. nih.gov
Oral Absorption Dog³⁵S50-60% of the dose was absorbed. nih.gov
Urinary Excretion (24 hr) Dog, Monkey³⁵S25.0% (dogs) and 24.0% (monkeys) of the dose excreted in urine. >80% as unchanged drug. nih.gov
Metabolites Identified Rat, Dog, Monkey¹⁴C, ³⁵SUnchanged furosemide, 4-chloro-5-sulfamoyl-anthranilic acid (saluamine), and other unknown metabolites. nih.govnih.gov
Excretion Pathways Rat, Dog¹⁴C, ³⁵SRenal (urine) and significant biliary excretion identified. nih.govnih.gov

Bioanalytical Method Validation for Research Use (Preclinical)

The development and validation of robust bioanalytical methods are critical for the accurate quantification of this compound in biological matrices during preclinical research. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for this purpose. Method validation ensures that the analytical procedure is reliable and reproducible for its intended use.

For preclinical research, these methods must be validated for key parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity is established by demonstrating that there are no interfering peaks from endogenous components in the biological matrix at the retention time of the analyte.

Linearity is assessed by analyzing a series of calibration standards over a defined concentration range. For furosemide, methods have demonstrated excellent linearity with correlation coefficients (r²) typically greater than 0.999.

Accuracy and Precision are determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). For preclinical research use, the accuracy (expressed as % relative error) and precision (expressed as % relative standard deviation, RSD) are generally expected to be within ±15%.

The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. Sensitive LC-MS/MS methods have achieved LOQs in the low ng/mL range, which is essential for pharmacokinetic studies where concentrations can be very low at later time points.

The table below summarizes typical validation parameters for an HPLC-UV method developed for the quantification of this compound for research purposes.

Validation Parameter Method Specification / Finding
Linearity Range HPLC-UV5.2 to 25,000 ng/mL
Correlation Coefficient (r²) HPLC-UV0.9997
Limit of Detection (LOD) HPLC-UV5.2 ng/mL
Limit of Quantitation (LOQ) HPLC-UV15.8 ng/mL
Intra-day Precision (%RSD) HPLC-UV1.23% - 1.51%
Inter-day Precision (%RSD) HPLC-UV1.62% - 1.96%
Accuracy (% Recovery) HPLC-UVRSD less than 2%

Potential Therapeutic Applications and Disease Areas Preclinical/mechanistic Focus

Mechanistic Basis for Application in Specific Disease Models

Currently, there is a lack of specific preclinical studies detailing the mechanism of action of 5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid in any specific disease models. General research into similar chemical structures, such as 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, has indicated potential inhibitory activity against enzymes like α-glucosidase and α-amylase, suggesting a possible role in metabolic disorders. nih.gov However, without direct experimental evidence for this compound, its precise molecular targets and downstream signaling pathways in a pathological context are unknown.

Comparative Analysis with Existing Therapeutic Modalities (Preclinical Context)

A comparative preclinical analysis of this compound against existing therapeutic modalities is not feasible due to the absence of performance data for this compound. In broader studies of related compounds, derivatives of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid have shown inhibitory potential against α-amylase and α-glucosidase that is comparable or, in some cases, more potent than the standard drug acarbose (B1664774) in in vitro assays. nih.gov For instance, the derivative 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid was found to have a three-fold higher inhibitory potential against α-amylase and a five-fold higher activity against α-glucosidase than acarbose. nih.gov

Table 1: Comparative Inhibitory Activity of a Structurally Related Compound

Compound Target Enzyme Inhibitory Potential Comparison
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid α-amylase 3x more potent than acarbose

This data is for a structurally related compound and not this compound.

Strategies for Enhancing Selectivity and Efficacy in Preclinical Models

Research into optimizing the selectivity and efficacy of compounds often involves medicinal chemistry approaches. For other complex molecules, such as 5-methoxybenzothiophene-2-carboxamides which are inhibitors of Cdc2-like kinases (Clk), strategies have included the introduction of different chemical groups to improve selectivity for specific enzyme isoforms. nih.gov For example, adding a 3,5-difluoro benzyl (B1604629) extension to a methylated amide in one study resulted in a compound with four times greater selectivity for Clk1 over Clk2. nih.gov Such strategies could theoretically be applied to this compound to enhance its affinity and specificity for a particular biological target, should one be identified.

Exploration of Synergistic Combinations with Other Research Compounds (Preclinical)

The exploration of synergistic combinations is a common strategy in preclinical research to enhance therapeutic effects or overcome resistance. nih.govresearchgate.net Machine learning frameworks, such as comboFM, are being developed to predict the responses of drug combinations in preclinical studies, which can help in systematically screening for synergistic interactions. nih.govresearchgate.net For instance, a novel synergy was confirmed between the ALK inhibitor crizotinib (B193316) and the proteasome inhibitor bortezomib (B1684674) in lymphoma cells using such a predictive model. nih.govresearchgate.net However, there are no published preclinical studies investigating the synergistic potential of this compound with other research compounds.

Future Research Directions and Translational Perspectives Preclinical

Unanswered Questions and Knowledge Gaps Regarding 5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid

Given the limited publicly available data on this compound, the foundational preclinical assessment must begin by addressing fundamental questions. These investigations are crucial for building a comprehensive biological profile of the compound and guiding further development.

Key unanswered questions include:

Target Identification and Mechanism of Action: The primary molecular target(s) of the compound remain unknown. Identifying the specific proteins, enzymes, or receptors it interacts with is the most critical knowledge gap. Subsequent studies must elucidate the mechanism of action—whether it acts as an inhibitor, agonist, antagonist, or modulator of its target's activity.

Structure-Activity Relationship (SAR): The contribution of each structural component (the 2-chlorobenzoic acid ring, the sulfamoyl linker, and the carboxymethyl group) to the compound's biological activity has not been determined. A detailed SAR study is necessary to understand which parts of the molecule are essential for target binding and efficacy. iomcworld.comnih.govresearchgate.net

Pharmacokinetics and ADME Profile: There is no information on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preclinical studies are required to determine its bioavailability, metabolic stability, primary metabolic pathways, and routes of elimination. patsnap.com

Selectivity and Off-Target Effects: The selectivity of the compound for its primary target versus other related proteins is a significant unknown. Broad screening against a panel of receptors and enzymes is needed to identify potential off-target interactions that could lead to undesirable side effects.

Novel Applications and Repurposing Opportunities (Preclinical Hypothesis Generation)

The structural motifs within this compound provide a rational basis for generating hypotheses about its potential therapeutic applications. The sulfonamide group, in particular, is a well-established pharmacophore found in a wide range of drugs. benthamdirect.comnih.govresearchgate.net This allows for the formulation of several preclinical research hypotheses.

Table 1: Hypothesized Preclinical Applications for this compound

Therapeutic AreaHypothesisRationale Based on Structural Moieties
Oncology The compound may exhibit anticancer activity by inhibiting enzymes crucial for tumor growth, such as carbonic anhydrases or kinases. ijpsonline.comThe sulfonamide moiety is a key feature of several carbonic anhydrase inhibitors and other anticancer agents. researchgate.net
Infectious Diseases The compound could possess antibacterial properties by interfering with microbial metabolic pathways, such as folate synthesis.The sulfonamide group is the basis for sulfa drugs, which are known to inhibit dihydropteroate (B1496061) synthetase in bacteria. nih.govannualreviews.org
Inflammatory Disorders The compound may have anti-inflammatory effects.Benzoic acid derivatives have been reported to possess anti-inflammatory properties. icm.edu.pl
Glaucoma/Diuresis The compound might act as a carbonic anhydrase inhibitor, suggesting potential use in managing glaucoma or as a diuretic.Sulfonamides are the chemical foundation for a major class of carbonic anhydrase inhibitors used for these indications. ijpsonline.comannualreviews.org

Development of Advanced Preclinical Models for Efficacy Testing

To rigorously test the hypotheses generated in the previous section, the use of advanced and human-relevant preclinical models is imperative. These models offer significant advantages over traditional 2D cell cultures by better recapitulating the complexity of human physiology and disease. mdpi.comnih.govpharmafeatures.com The choice of model will be dictated by the specific therapeutic area under investigation.

Table 2: Proposed Advanced Preclinical Models for Efficacy Evaluation

Therapeutic HypothesisRecommended Preclinical ModelPurpose of the Model
Anticancer Activity Tumor Organoids: 3D cultures derived from patient tumors. pharmafeatures.comTo assess the compound's efficacy on patient-specific tumor architectures and cellular heterogeneity.
Xenograft/PDX Models: Implantation of human tumor cells or patient-derived tissue into immunocompromised mice.To evaluate in vivo tumor growth inhibition and response to the compound in a living system.
Antibacterial Activity Biofilm Models: In vitro models of bacterial communities grown on surfaces.To test the compound's ability to penetrate and disrupt biofilms, which are often resistant to conventional antibiotics.
Infection Models: Animal models (e.g., murine sepsis or wound infection models) to test in vivo antibacterial efficacy.To determine the compound's effectiveness in clearing a bacterial infection in a complex biological environment.
General Target Validation CRISPR/Cas9 Engineered Cell Lines: Cells in which the hypothesized target gene is knocked out or mutated.To confirm that the compound's activity is dependent on the presence and function of its intended molecular target.
Pharmacokinetics Microphysiological Systems (Organs-on-a-Chip): Microfluidic devices containing human cells to mimic organ function (e.g., liver-on-a-chip). pharmafeatures.compharmafeatures.comTo study human-specific metabolism and potential drug-drug interactions in a controlled in vitro environment. pharmafeatures.com

Methodological Advancements in Research Techniques

Leveraging state-of-the-art research methodologies will be crucial for accelerating the preclinical evaluation of this compound. These techniques can provide deeper and more comprehensive insights into the compound's biological profile than traditional methods alone. acs.org

High-Throughput Screening (HTS): To rapidly screen the compound against large libraries of biological targets, which can aid in both primary target identification and the assessment of off-target effects. danaher.com

Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can be used to directly identify the protein targets that bind to the compound within a complex cellular lysate.

Multi-Omics Analysis: The integrated analysis of the transcriptome, proteome, and metabolome of cells treated with the compound can provide a holistic view of its impact on cellular pathways and networks, helping to elucidate its mechanism of action.

Computational Modeling and AI: In silico methods like molecular docking can predict potential binding modes with hypothesized targets. patsnap.com Furthermore, artificial intelligence and machine learning algorithms can analyze complex biological data to identify patterns and predict the compound's activity and potential toxicity. pharmafeatures.commdpi.com

Advanced Imaging Techniques: High-resolution microscopy and in vivo imaging can be used to visualize the subcellular localization of the compound (if fluorescently tagged) or its effect on cellular morphology and tissue distribution.

Strategies for Further Preclinical Optimization and Lead Development

Following initial characterization, this compound would likely serve as a "hit" or "lead" compound that requires further chemical modification to optimize its drug-like properties. This iterative process, known as lead optimization, aims to enhance potency, selectivity, and pharmacokinetic parameters while minimizing toxicity. patsnap.comdanaher.comcreative-biostructure.com

Table 3: Strategies for Preclinical Optimization of this compound

Optimization GoalStrategyRationale
Improve Potency and Selectivity Structure-Based Drug Design: Utilize X-ray crystallography or cryo-EM of the compound bound to its target to guide rational modifications that enhance binding affinity.Allows for precise changes to the molecule to maximize favorable interactions and minimize clashes within the target's binding pocket. patsnap.com
Analog Synthesis (SAR): Systematically synthesize and test derivatives by modifying the substituents on the chlorobenzoic acid ring or altering the length and flexibility of the carboxymethyl group.To explore the chemical space around the lead compound and identify modifications that improve target engagement and selectivity. iomcworld.comnih.gov
Enhance ADME Properties Bioisosteric Replacement: Replace certain functional groups (e.g., the carboxylic acid) with bioisosteres (e.g., a tetrazole) to improve properties like membrane permeability or metabolic stability. researchgate.nettandfonline.comBioisosteres can maintain biological activity while favorably altering physicochemical properties. researchgate.nettandfonline.com
Modulation of Physicochemical Properties: Adjust lipophilicity (logP) and polarity by adding or removing specific functional groups to optimize absorption and distribution.Fine-tuning these properties is critical for achieving a desirable pharmacokinetic profile. patsnap.com
Reduce Potential Toxicity Scaffold Hopping: Design and synthesize novel core structures that maintain the key pharmacophoric features of the original compound but possess a different chemical scaffold.This can eliminate toxicophores (chemical moieties associated with toxicity) while preserving the desired biological activity. creative-biostructure.com

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid, and how is purity ensured?

The synthesis typically involves a multi-step approach:

  • Condensation reactions : Sulfamoyl groups are introduced via reactions between 2-chlorobenzoic acid derivatives and carboxymethylamine intermediates. For example, sulfonamide bond formation can be achieved using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is employed to isolate the product. Purity is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .
  • Characterization : NMR (e.g., 1^1H and 13^{13}C for verifying sulfamoyl and carboxymethyl groups), IR (to confirm sulfonamide C=O stretch at ~1350 cm1^{-1}), and elemental analysis .

Basic: How are the structural and physicochemical properties of this compound characterized in academic research?

  • X-ray crystallography : Monoclinic crystal systems (space group P21_1/c) are used to resolve the 3D structure, with bond angles and distances validated against density functional theory (DFT) calculations .
  • Spectroscopy : 1^1H NMR chemical shifts (δ ~8.1 ppm for aromatic protons adjacent to sulfamoyl groups) and IR peaks (carboxylic acid O-H stretch at ~2500-3300 cm1^{-1}) are critical for structural confirmation .
  • Physicochemical properties : Melting point (determined via differential scanning calorimetry), logP (HPLC-based methods), and solubility (measured in DMSO/PBS buffers) are documented .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

  • Structure-activity relationship (SAR) studies : Systematic modification of the sulfamoyl or chlorobenzoic acid moieties can clarify bioactivity trends. For example, replacing the carboxymethyl group with alkyl chains may enhance antimicrobial potency .
  • In silico modeling : Molecular docking (using AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) can predict binding affinities, helping reconcile discrepancies between in vitro and in vivo results .
  • Dose-response assays : Re-evaluating activity under standardized conditions (fixed pH, temperature, and cell lines) minimizes variability. EC50_{50} values should be compared across studies using ANOVA with post-hoc tests .

Advanced: What experimental design strategies optimize synthetic yield and scalability?

  • Design of Experiments (DOE) : Response surface methodology (RSM) identifies optimal conditions (e.g., solvent polarity, reaction time). For example, a central composite design might reveal that 18-hour reflux in THF maximizes yield .
  • Catalyst screening : Testing palladium or copper catalysts for Suzuki-Miyaura coupling (if applicable) can improve efficiency. Turnover numbers (TONs) and kinetic studies guide selection .
  • Scale-up considerations : Continuous flow reactors reduce side reactions during sulfonylation. Real-time monitoring via FT-IR ensures intermediate stability .

Advanced: How can computational models predict the compound’s reactivity or interactions in biological systems?

  • Quantum chemical calculations : Gaussian 09 simulations (B3LYP/6-31G* basis set) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) simulations : GROMACS simulations in explicit solvent (water/NaCl) model ligand-protein binding kinetics, highlighting key hydrogen bonds (e.g., between sulfamoyl groups and Arg residues) .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.